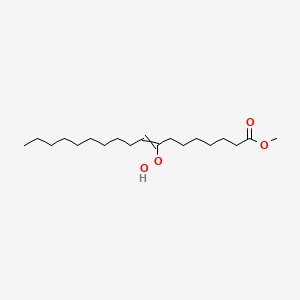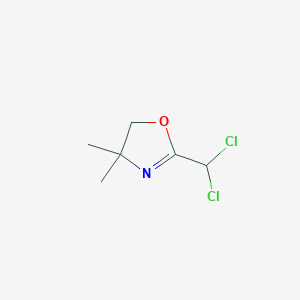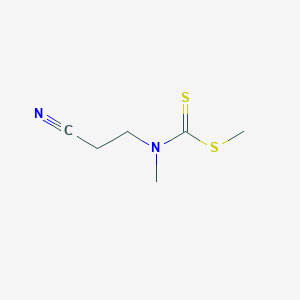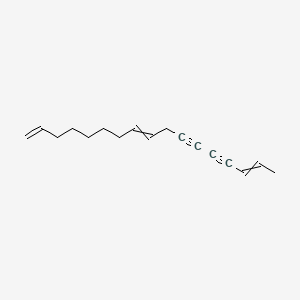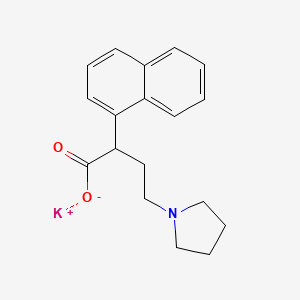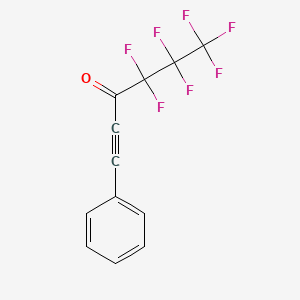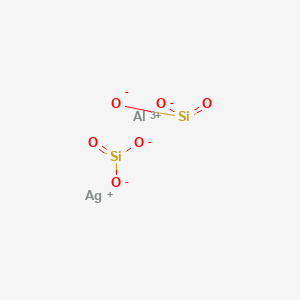
Silicic acid, aluminum silver salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid, aluminum silver salt is a compound that combines silicic acid with aluminum and silver ions Silicic acid itself is a weak acid formed by silicon, oxygen, and hydrogen, and is often found in aqueous solutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, aluminum silver salt typically involves the reaction of silicic acid with aluminum and silver salts. One common method is to mix an aqueous solution of silicic acid with aluminum nitrate and silver nitrate under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting product is filtered and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure consistent product quality. The final product is often purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Silicic acid, aluminum silver salt can undergo various chemical reactions, including:
Oxidation: The silver ions in the compound can be oxidized to form silver oxide.
Reduction: The aluminum ions can be reduced to metallic aluminum under certain conditions.
Substitution: The silicic acid component can participate in substitution reactions with other silicate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Silicate compounds such as sodium silicate or potassium silicate can be used in substitution reactions.
Major Products Formed
Oxidation: Silver oxide and aluminum oxide.
Reduction: Metallic aluminum and reduced silicate species.
Substitution: Various silicate derivatives depending on the substituent used.
Applications De Recherche Scientifique
Silicic acid, aluminum silver salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential antimicrobial properties, particularly the silver component.
Medicine: Explored for use in wound dressings and coatings due to its antimicrobial effects.
Industry: Utilized in the production of advanced materials and coatings with enhanced durability and resistance to corrosion.
Mécanisme D'action
The mechanism of action of silicic acid, aluminum silver salt involves the interaction of its components with biological and chemical systems. The silver ions are known to disrupt microbial cell membranes, leading to cell death. The aluminum ions can interact with various biological molecules, affecting their function. The silicic acid component can form protective layers on surfaces, enhancing durability and resistance to environmental factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silicic acid, sodium salt: Similar in structure but contains sodium ions instead of aluminum and silver.
Silicic acid, potassium salt: Contains potassium ions and has different solubility and reactivity properties.
Aluminum silicate: A compound that combines aluminum and silicate without the silver component.
Uniqueness
Silicic acid, aluminum silver salt is unique due to the combination of aluminum and silver ions, which impart distinct properties such as enhanced antimicrobial activity and improved material durability. This makes it particularly valuable in applications where both antimicrobial properties and material strength are desired.
Propriétés
Numéro CAS |
63939-08-2 |
|---|---|
Formule moléculaire |
AgAlO6Si2 |
Poids moléculaire |
287.02 g/mol |
Nom IUPAC |
aluminum;silver;dioxido(oxo)silane |
InChI |
InChI=1S/Ag.Al.2O3Si/c;;2*1-4(2)3/q+1;+3;2*-2 |
Clé InChI |
KCNCWIUEZFKZMO-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


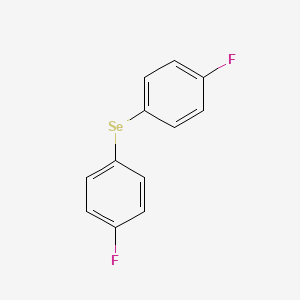
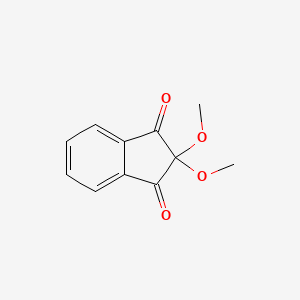
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
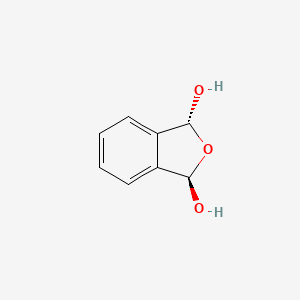
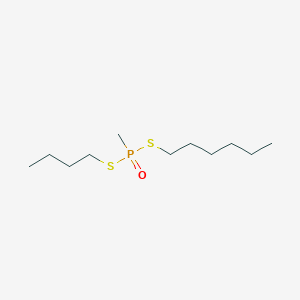
-](/img/structure/B14484288.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
